molecular formula C15H19N3O3S2 B10898668 1-Cyclohexyl-3-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea

1-Cyclohexyl-3-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea

Cat. No.: B10898668
M. Wt: 353.5 g/mol
InChI Key: WDXHUSDDHZEEKP-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-N’-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]UREA is a synthetic organic compound known for its unique chemical structure and properties. This compound is part of the benzothiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-N’-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]UREA typically involves the reaction of cyclohexylamine with 6-(methylsulfonyl)-1,3-benzothiazol-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-N’-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-CYCLOHEXYL-N’-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]UREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-N’-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby exerting its biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOHEXYL-N’-[4-IODOPHENYL]UREA: Known for its use as an enzyme inhibitor.

    N-CYCLOHEXYL-N’-[2-MORPHOLINOETHYL]CARBODIIMIDE: Used in peptide synthesis and as a coupling reagent.

Uniqueness

N-CYCLOHEXYL-N’-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]UREA stands out due to its unique combination of a cyclohexyl group and a benzothiazole ring with a methylsulfonyl substituent. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H19N3O3S2

Molecular Weight

353.5 g/mol

IUPAC Name

1-cyclohexyl-3-(6-methylsulfonyl-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C15H19N3O3S2/c1-23(20,21)11-7-8-12-13(9-11)22-15(17-12)18-14(19)16-10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H2,16,17,18,19)

InChI Key

WDXHUSDDHZEEKP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CCCCC3

Origin of Product

United States

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